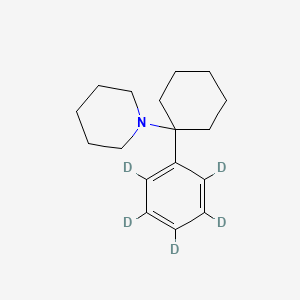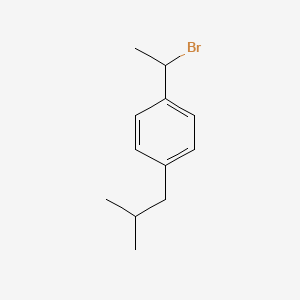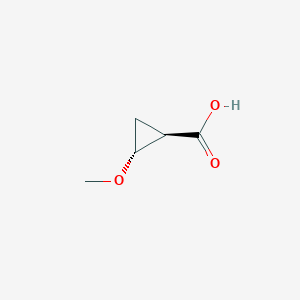
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Übersicht
Beschreibung
PCP-D5 (Phencyclidine-D5): is a deuterated form of phencyclidine, commonly known as PCP. This compound is used as a certified reference material in various analytical applications. It is a stable-labeled internal standard suitable for quantitation of PCP levels in biological samples such as urine, blood, or hair by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for testing applications in urine drug testing, clinical toxicology, forensic analysis, or isotope dilution methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PCP-D5 involves the incorporation of deuterium atoms into the phencyclidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions may vary depending on the desired level of deuteration and the starting materials used.
Industrial Production Methods: Industrial production of PCP-D5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuterium exchange reactions, purification, and quality control to meet the standards required for certified reference materials .
Analyse Chemischer Reaktionen
Types of Reactions: PCP-D5 can undergo various chemical reactions, including:
Oxidation: Conversion of PCP-D5 to its oxidized form using oxidizing agents.
Reduction: Reduction of PCP-D5 to its reduced form using reducing agents.
Substitution: Substitution reactions where functional groups on the PCP-D5 molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: PCP-D5 is used as an internal standard in analytical chemistry for the quantitation of phencyclidine levels in various samples. It helps ensure accuracy and precision in analytical measurements.
Biology: In biological research, PCP-D5 is used to study the metabolism and pharmacokinetics of phencyclidine. It aids in understanding how the drug is processed in the body and its effects on biological systems.
Medicine: PCP-D5 is utilized in clinical toxicology to detect and quantify phencyclidine levels in patients. It is essential for diagnosing and monitoring phencyclidine intoxication and overdose.
Industry: In the forensic industry, PCP-D5 is employed in drug testing and forensic analysis to detect phencyclidine abuse. It is also used in quality control and validation of analytical methods .
Wirkmechanismus
Mechanism: Phencyclidine, including its deuterated form PCP-D5, acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist. By binding to the NMDA receptor, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the brain. This inhibition leads to altered sensory perceptions, hallucinations, and dissociative effects.
Molecular Targets and Pathways: The primary molecular target of PCP-D5 is the NMDA receptor. The compound also affects other neurotransmitter systems, including dopamine and serotonin pathways, contributing to its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Phencyclidine (PCP): The non-deuterated form of PCP-D5, with similar pharmacological effects but without the stable isotope labeling.
Ketamine: Another NMDA receptor antagonist with similar dissociative effects but a different chemical structure.
Dextromethorphan: A cough suppressant that also acts as an NMDA receptor antagonist at higher doses.
Uniqueness: PCP-D5 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantitation and differentiation from non-deuterated phencyclidine in mass spectrometry analyses .
Eigenschaften
IUPAC Name |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2/i1D,4D,5D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJMJGYZQZDUJJ-ZWYOJXJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499177 | |
| Record name | PCP-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60124-79-0, 60124-86-9 | |
| Record name | Phencyclidine, deuterated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060124790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCP-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60124-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B3427557.png)


